Cas no 1387565-78-7 (2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide)

1387565-78-7 structure

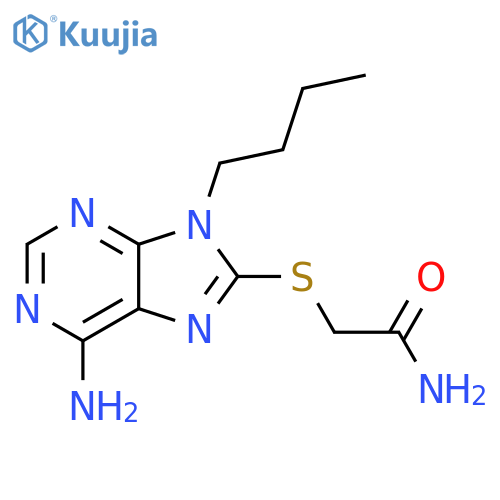

商品名:2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide

CAS番号:1387565-78-7

MF:C11H16N6OS

メガワット:280.349339485168

CID:5159982

2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide

- 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide

-

- インチ: 1S/C11H16N6OS/c1-2-3-4-17-10-8(9(13)14-6-15-10)16-11(17)19-5-7(12)18/h6H,2-5H2,1H3,(H2,12,18)(H2,13,14,15)

- InChIKey: OTHWJRYJPMARRS-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)CSC1N(CCCC)C2C(N=1)=C(N)N=CN=2

2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM501773-5g |

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |

1387565-78-7 | 97% | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM501773-1g |

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |

1387565-78-7 | 97% | 1g |

$*** | 2023-03-31 | |

| Ambeed | A490534-1g |

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |

1387565-78-7 | 97% | 1g |

$99.0 | 2024-04-24 | |

| Ambeed | A490534-5g |

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |

1387565-78-7 | 97% | 5g |

$295.0 | 2024-04-24 |

2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1387565-78-7 (2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1387565-78-7)2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide

清らかである:99%

はかる:5g

価格 ($):266.0